3-Buten-2-one,1-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-4-[4-(dimethylamino)phenyl]-
Description
The compound 3-Buten-2-one,1-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-4-[4-(dimethylamino)phenyl]- is a structurally complex molecule featuring a conjugated system comprising an indol-2-ylidene moiety, a buten-2-one bridge, and a 4-(dimethylamino)phenyl substituent. The indol-2-ylidene unit is a hallmark of cyanine dyes, which are known for their strong absorption and fluorescence properties .
Properties
Molecular Formula |
C23H26N2O |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(E,1E)-4-[4-(dimethylamino)phenyl]-1-(1,3,3-trimethylindol-2-ylidene)but-3-en-2-one |
InChI |
InChI=1S/C23H26N2O/c1-23(2)20-8-6-7-9-21(20)25(5)22(23)16-19(26)15-12-17-10-13-18(14-11-17)24(3)4/h6-16H,1-5H3/b15-12+,22-16+ |
InChI Key |
AHYVMNMJUXXVDZ-CEHHTOFISA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C(=O)/C=C/C3=CC=C(C=C3)N(C)C)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)C=CC3=CC=C(C=C3)N(C)C)C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Conjugate Additions
The enone system enables Michael additions , where nucleophiles attack the β-carbon of the α,β-unsaturated ketone. For example:
-
Amines or thiols can undergo 1,4-addition, forming β-substituted adducts.
-
Reaction conditions (e.g., polar aprotic solvents like DMF or THF) influence regioselectivity.
Example :
Cycloaddition Reactions
The conjugated enone acts as a dienophile in Diels-Alder reactions , forming six-membered cycloadducts with dienes under thermal conditions. Structural analogs like 4-(4-(dimethylamino)phenyl)but-3-en-2-one ( ) demonstrate this reactivity .
Key factors :
-
Electron-withdrawing groups (e.g., ketone) enhance dienophilicity.
-
Steric hindrance from the indole’s trimethyl groups may limit reactivity at the β-position.
Electrophilic Aromatic Substitution
The indole moiety undergoes electrophilic substitution at the 5-position due to its electron-rich nature. Common reactions include:
| Electrophile | Product | Conditions |
|---|---|---|
| 5-Nitroindole derivative | ||
| 5-Bromoindole derivative |
The dimethylamino group on the phenyl ring further activates the system toward electrophiles .
Condensation Reactions
The enone participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile), forming extended conjugated systems. This reaction is critical in synthesizing indole-based dyes and pharmaceuticals.
Mechanism :
-
Deprotonation of the active methylene compound.
-
Nucleophilic attack on the enone’s carbonyl carbon.
-
Elimination of water to form a new double bond.
Redox Reactions
-
Reduction : The ketone group can be reduced to a secondary alcohol using agents like or .
-
Oxidation : The dimethylamino group may oxidize to an N-oxide under strong oxidizing conditions (e.g., ) .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings can modify the phenyl or indole rings. For example, aryl halides may couple with boronic acids to introduce substituents, enhancing biological activity or solubility.
Example :
Reaction Comparison with Structural Analogs
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties of Comparable Compounds
Key Observations:
- Conjugation Effects: The target compound’s indol-2-ylidene and butenone system likely result in a shorter conjugation length compared to the pentadienyl-containing indolium derivative (λmax = 546 nm), which may shift its absorption to a lower wavelength .
- Functional Groups: Sulfonyl (in C₁₆H₁₄O₃S) and chloroaryl (in C₂₅H₂₀ClN₃O) substituents in analogs highlight how electronic tuning impacts reactivity and applications (e.g., sulfonyl groups for stability, chloroaryl for bioactivity) .
Q & A
Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
Answer:
The compound is synthesized via a multi-step approach, typically involving:
- Knoevenagel condensation : To form the indole-derived enamine intermediate.
- Michael addition : For introducing the 4-(dimethylamino)phenyl group.
- Cyclization : Under acidic or basic conditions to stabilize the indol-2-ylidene moiety.
Key factors include: - Temperature control (60–80°C for condensation steps to avoid side reactions) .
- Catalysts : Use of piperidine or ammonium acetate for Knoevenagel efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
- 1H/13C NMR : Focus on the indole NH proton (δ 10–12 ppm, broad singlet) and conjugated ketone (C=O at ~190 ppm in 13C NMR). The dimethylamino group shows a sharp singlet at δ 2.8–3.2 ppm .
- IR Spectroscopy : Confirm the enone system (C=O stretch at ~1680 cm⁻¹) and aromatic C-H bends (750–850 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) is critical to distinguish isotopic patterns due to the compound’s high nitrogen content .
Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR chemical shifts) across studies?
Answer:
Discrepancies often arise from:
- Solvent effects : Deuterated DMSO vs. CDCl3 can shift NH protons by 1–2 ppm .
- Tautomerism : The indol-2-ylidene moiety may exist in keto-enol equilibrium, altering peak positions. Use variable-temperature NMR to confirm .
- Impurity interference : Cross-check with HPLC-MS to rule out byproducts (e.g., unreacted starting materials) .
Advanced: What computational methods are recommended for modeling this compound’s electronic properties, and how do they align with experimental data?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
- TD-DFT : Simulate UV-Vis spectra; compare with experimental λmax (e.g., ~450 nm for the conjugated system) to validate π→π* transitions .
- MD Simulations : Assess solvation effects on stability, particularly for the dimethylamino group’s conformational flexibility .
Advanced: How can regioselectivity challenges in functionalizing the indole core be addressed during derivatization?
Answer:
- Protecting groups : Temporarily block the indole NH with Boc or TMS to direct electrophilic substitution to the 4-position .
- Metal catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective aryl group introduction .
- pH control : Perform reactions under mild acidic conditions (pH 5–6) to stabilize reactive intermediates and minimize side reactions .
Advanced: What strategies are effective for analyzing this compound’s photophysical properties in optoelectronic applications?
Answer:
- Fluorescence quantum yield (ΦF) : Measure using an integrating sphere with a reference standard (e.g., quinine sulfate). The compound’s extended conjugation may enhance ΦF (>0.5) .
- Solvatochromism : Test in solvents of varying polarity (e.g., hexane to DMSO) to correlate emission shifts with solvent relaxation .
- Electrochemical analysis : Cyclic voltammetry (CV) determines redox potentials, critical for designing organic semiconductors .
Advanced: How should researchers handle stability issues during storage and handling?
Answer:
- Light sensitivity : Store in amber vials under argon; the conjugated enone system is prone to photodegradation .
- Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the dimethylamino group .
- Temperature : Long-term storage at –20°C minimizes thermal decomposition; confirm purity via DSC (melting point ~180–190°C) .
Advanced: What cross-disciplinary applications (e.g., pharmacology, materials science) are supported by this compound’s structural features?
Answer:
- Antimicrobial agents : The indole core and electron-rich aryl groups enable DNA intercalation; test via agar diffusion assays against Gram-positive bacteria .
- Organic semiconductors : The planar conjugated system supports charge transport; measure hole mobility using space-charge-limited current (SCLC) devices .
- Fluorescent probes : Functionalize with biotin or PEG for cellular imaging; validate via confocal microscopy in HEK-293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
